

# Application Notes and Protocols for NVP-BSK805 in Mice

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## Compound of Interest

Compound Name: NVP-BSK805

Cat. No.: B15610065

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These application notes provide a comprehensive overview of the dosage and administration of **NVP-BSK805**, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), in various mouse models. The provided protocols are intended to serve as a guide for preclinical research in oncology, hematology, and metabolic diseases.

**NVP-BSK805** targets the JAK2 kinase, which plays a crucial role in signal transduction pathways downstream of cytokine receptors, including the erythropoietin receptor (EpoR).<sup>[1]</sup> Dysregulation of the JAK2 signaling pathway, often due to mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia.<sup>[1]</sup> **NVP-BSK805** has been shown to effectively inhibit JAK2 and its downstream effectors, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, making it a valuable tool for studying these diseases and for the development of targeted therapies.<sup>[1][2]</sup>

## Data Presentation

### Table 1: NVP-BSK805 Dosage and Administration in Mouse Models

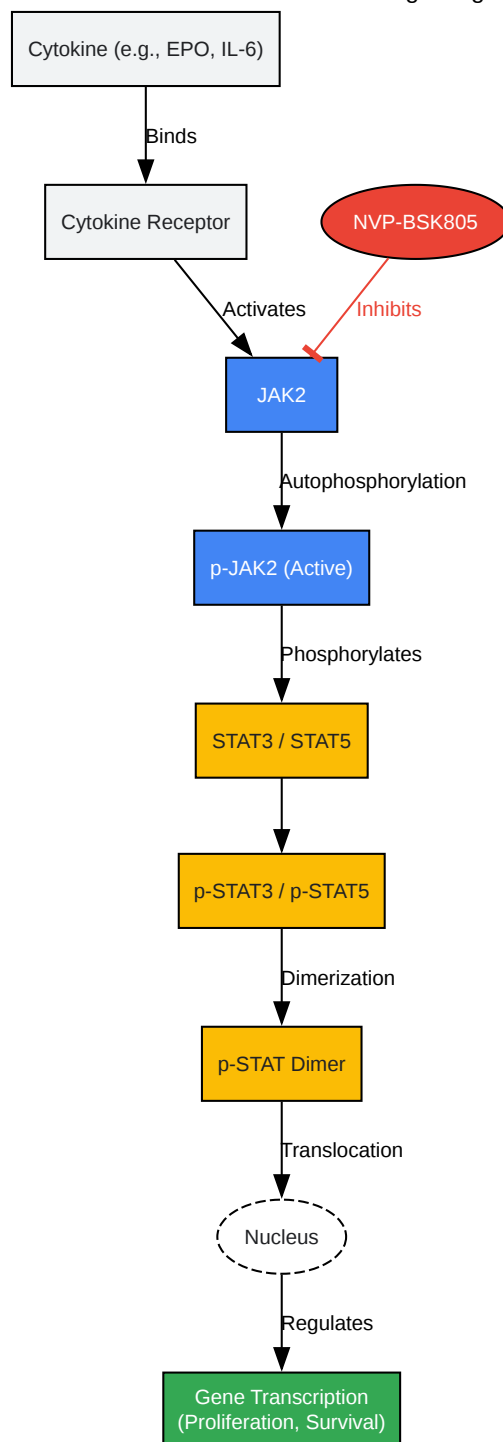
Mouse Model	Strain	NVP-BSK805 Dose	Administration Route	Dosing Schedule	Vehicle	Key Findings	Reference
Ba/F3 JAK2V61 7F Cell-Driven Myeloproliferative Neoplasm	SCID beige or BALB/c nude	50, 150 mg/kg	Oral (p.o.)	Once daily	Not specified	Suppressed STAT5 phosphorylation, leukemic cell spreading, and splenomegaly.	[2][3]
Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia	BALB/c	25, 50, 100 mg/kg	Oral (p.o.)	Once daily	Not specified	Potently suppressed rhEpo-induced polycythemia and extramedullary erythropoiesis.	[2][3]
Esophageal Squamous Cell Carcinoma (ESCC) Xenograft	BALB/c nude	30 mg/kg	Gavage (p.o.)	Once daily for 11 consecutive days	0.1% DMSO	Enhanced radiosensitivity, delayed tumor growth.	[4]
Metabolic Study	C57BL/6 J	0.03 mg	Intraperitoneal	Daily for 10 days,	0.1 mL Dimethyl	Increased fat	[5]

(Leptin Action)			(i.p.)	then twice daily for a total of 21 days	sulfoxide (DMSO)	mass and feed efficiency .	
Metabolic Study (Central Administra- tion)	C57BL/6 J	3.12 µg/ µL	Intracere- broventri- cular (i.c.v.)	Once a week for 3 weeks	1 µL Dimethyl sulfoxide (DMSO)	More pronounc- ed increase in fat mass compare d to periphera- l administr- ation.	[5]
Acute Leptin Interferen- ce Study	C57BL/6 J	1.5 µg or 12.5 µg	Intracere- broventri- cular (i.c.v.)	Single dose	1 µL Dimethyl sulfoxide (DMSO)	Prevente- d leptin- induced decrease in food intake and body weight.	[5]

## Signaling Pathway

The primary mechanism of action of **NVP-BSK805** is the inhibition of the JAK2 kinase. In various pathological conditions, such as those driven by the JAK2V617F mutation or excessive cytokine stimulation (e.g., by erythropoietin or IL-6), JAK2 is constitutively active. This leads to the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[6] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and differentiation. **NVP-BSK805**, by binding to the ATP-binding site of JAK2, blocks this signaling cascade.[1]

## NVP-BSK805 Inhibition of the JAK/STAT Signaling Pathway

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Caption: **NVP-BSK805** inhibits the JAK/STAT signaling pathway.

## Experimental Protocols

### Ba/F3 JAK2V617F Cell-Driven Myeloproliferative Neoplasm Model

This model is used to assess the in vivo efficacy of JAK2 inhibitors in a setting that mimics JAK2V617F-driven myeloproliferative neoplasms.

Materials:

- Ba/F3 cells expressing human JAK2V617F
- SCID beige or BALB/c nude mice (6-8 weeks old)
- **NVP-BSK805**
- Vehicle (e.g., 0.5% methylcellulose)
- Sterile PBS
- Syringes and needles for intravenous injection and oral gavage

Procedure:

- Cell Culture: Culture Ba/F3-JAK2V617F cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to the desired density.
- Cell Preparation: Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of  $1 \times 10^7$  cells/mL.
- Tumor Cell Implantation: Inject  $1 \times 10^6$  cells (in 0.1 mL) intravenously into the tail vein of each mouse.
- Treatment Initiation: Begin treatment on day 5 post-cell injection.
- **NVP-BSK805** Administration: Administer **NVP-BSK805** orally (gavage) once daily at the desired dose (e.g., 50 or 150 mg/kg). A control group should receive the vehicle only.

- **Monitoring:** Monitor the mice daily for signs of illness. Body weight and tumor burden (if applicable, using bioluminescence imaging for luciferase-tagged cells) can be measured regularly.
- **Endpoint Analysis:** At the end of the study (e.g., day 9 for bioluminescence or as per survival endpoints), euthanize the mice.[\[3\]](#)
- **Tissue Collection:** Collect spleens and other relevant tissues for analysis (e.g., weight, histology, Western blotting for p-STAT5).

## Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia Model

This model is used to evaluate the efficacy of JAK2 inhibitors in suppressing erythropoiesis.

Materials:

- BALB/c mice (6-8 weeks old)
- Recombinant human erythropoietin (rhEpo)
- **NVP-BSK805**
- Vehicle
- Sterile saline
- Equipment for blood collection and analysis (hematocrit)

Procedure:

- **Induction of Polycythemia:** Administer rhEpo (e.g., 10 units) subcutaneously daily for 4 consecutive days.
- **Treatment:** On the same days as rhEpo administration, administer **NVP-BSK805** orally once daily at the desired doses (e.g., 25, 50, or 100 mg/kg).[\[3\]](#) A control group should receive vehicle only.

- **Blood Collection:** Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.
- **Hematological Analysis:** Measure hematocrit levels to assess the degree of polycythemia.
- **Spleen Analysis:** At the end of the study, euthanize the mice and collect spleens to assess for extramedullary erythropoiesis (spleen weight and histology).

## Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model

This model is used to assess the anti-tumor efficacy of **NVP-BSK805**, particularly in combination with other therapies like radiation.

Materials:

- ESCC cell line (e.g., KYSE-150)
- BALB/c nude mice (6-8 weeks old)
- **NVP-BSK805**
- Vehicle (0.1% DMSO)
- Matrigel (optional)
- Syringes and needles for subcutaneous injection and oral gavage
- Calipers for tumor measurement

Procedure:

- **Cell Preparation:** Harvest and resuspend ESCC cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of  $5 \times 10^7$  cells/mL.
- **Tumor Implantation:** Subcutaneously inject  $5 \times 10^6$  cells (in 0.1 mL) into the flank of each mouse.

- Tumor Growth: Allow tumors to grow to a mean volume of approximately 75 mm<sup>3</sup>.
- Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle, **NVP-BSK805**, radiation, **NVP-BSK805** + radiation).
- **NVP-BSK805** Administration: Administer **NVP-BSK805** by gavage at 30 mg/kg daily for 11 consecutive days.<sup>[4]</sup>
- Radiation Therapy (if applicable): Deliver fractionated radiation (e.g., 2 Gy per fraction for 6 fractions on specified days).<sup>[4]</sup>
- Tumor Measurement: Measure tumor volume every 2 days using calipers (Volume = (Length x Width<sup>2</sup>)/2).
- Endpoint: Continue monitoring until tumors reach a predetermined size or at the end of the study period.

## Western Blotting for Phospho-STAT3 and Phospho-STAT5 in Mouse Spleen

This protocol is for the detection of phosphorylated STAT3 and STAT5 in spleen tissue to assess the pharmacodynamic effects of **NVP-BSK805**.

Materials:

- Mouse spleen tissue
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-p-STAT5, anti-total STAT5, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

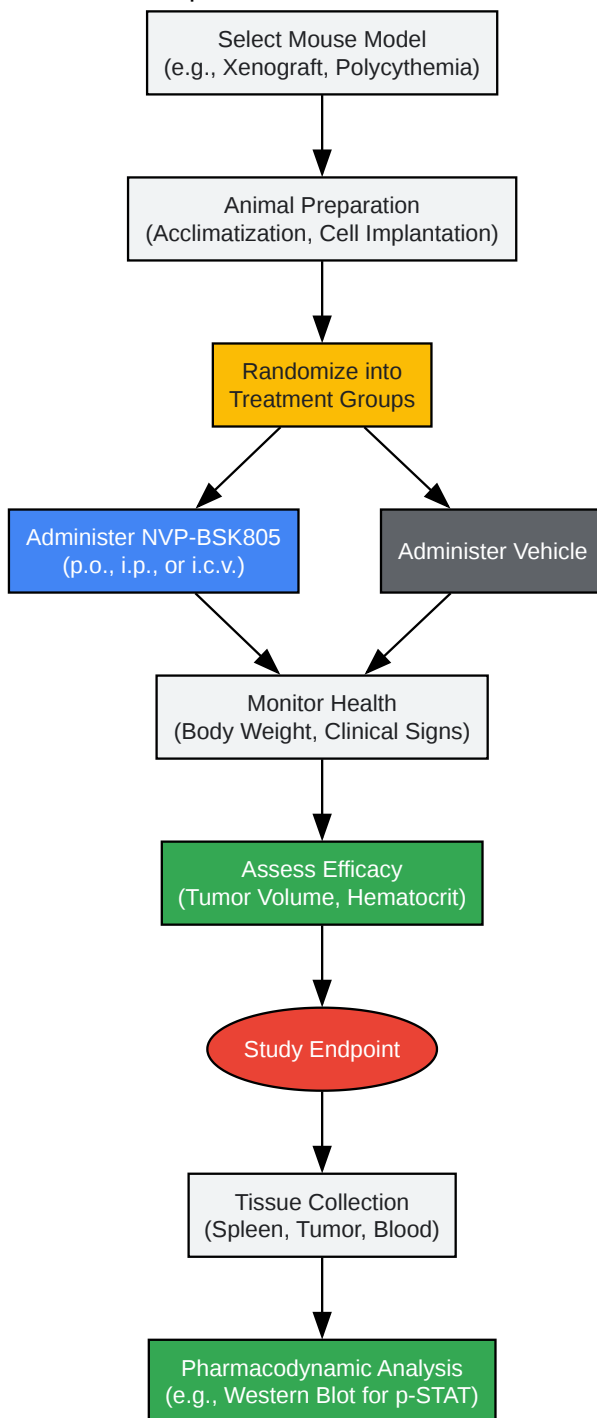
Procedure:

- Tissue Lysis: Homogenize spleen tissue in ice-cold RIPA buffer.
- Protein Extraction: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
- Protein Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

- Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

## Experimental Workflow Visualization

## General In Vivo Experimental Workflow for NVP-BSK805

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Caption: A generalized workflow for in vivo studies using **NVP-BSK805**.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Esophageal Cancer: Insights From Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human EPOR-JAK2-V617F Stable Cell Line - Ba/F3 (CSC-RO0831) - Creative Biogene [creative-biogene.com]
- 4. Erythropoietin assay in mice made polycythemic by transfusion of heterologous red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new mouse esophageal cancer cell line (mEC25)-derived pre-clinical syngeneic tumor model for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycythemia in transgenic mice expressing the human erythropoietin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
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